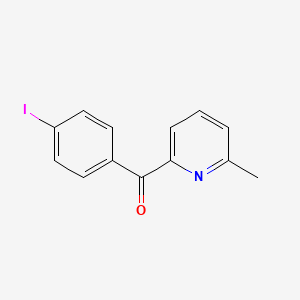

2-(4-Iodobenzoyl)-6-methylpyridine

Vue d'ensemble

Description

2-(4-Iodobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an iodobenzoyl group attached to the second position of a 6-methylpyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodobenzoyl)-6-methylpyridine typically involves the reaction of 2-iodopyridine with 4-iodobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Iodobenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzoyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-(4-Iodobenzoyl)-6-methylpyridine serves as a versatile building block in organic synthesis. It is utilized in the formation of complex molecules through various coupling reactions, including Suzuki and Stille reactions. The presence of the iodobenzoyl group enhances reactivity, making it suitable for further functionalization.

Example Applications :

- Coupling Reactions : Employed in cross-coupling reactions to synthesize biaryl compounds.

- Synthesis of Heterocycles : Utilized in the preparation of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry.

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit antiviral activity against various viruses, including coxsackievirus B3. The mechanism involves the compound's ability to form covalent bonds with viral components, thereby inhibiting their function.

Case Study :

- A study demonstrated that a derivative showed significant inhibition against coxsackievirus B3 with a favorable therapeutic index, indicating low cytotoxicity towards Hep-2 cell lines .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that it can inhibit tubulin polymerization, a crucial process for cancer cell proliferation.

Case Study :

- In vitro studies reported IC50 values indicating effective concentrations for inhibiting cancer cell growth across various cancer cell lines .

Enzyme Inhibition

This compound has shown promise as an inhibitor of metalloenzymes, particularly carbonic anhydrases. These enzymes are involved in essential physiological processes and are implicated in diseases such as glaucoma and cancer.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | Inhibition Potency (IC50) |

|---|---|---|

| This compound | Carbonic Anhydrase II | Nanomolar range |

| Similar Derivative | Carbonic Anhydrase IV | Low micromolar range |

Material Science Applications

The unique properties of this compound allow it to be used in the development of advanced materials. Its reactivity and functional groups make it suitable for creating polymers and composites with specific characteristics.

Example Applications :

- Polymer Modification : Used to modify poly(allylamine) to enhance X-ray visibility.

- Advanced Coatings : Incorporated into coatings for improved durability and chemical resistance.

Mécanisme D'action

The mechanism of action of 2-(4-Iodobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Iodobenzoyl chloride

- 2-(4-Iodobenzoyl)pyridine

- 5-(4-Iodobenzoyl)-2-methylpyridine

Uniqueness

2-(4-Iodobenzoyl)-6-methylpyridine is unique due to the presence of both an iodobenzoyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Activité Biologique

2-(4-Iodobenzoyl)-6-methylpyridine is an organic compound characterized by a pyridine ring substituted with both an iodobenzoyl group and a methyl group. Its molecular formula is C13H10INO, with a molecular weight of approximately 323.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and antimicrobial research.

The presence of iodine in the structure enhances the reactivity of this compound, making it suitable for various chemical transformations. The compound's structural features suggest potential interactions with biological targets, which can be exploited in drug development.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. These interactions can modulate the activity of biological macromolecules, leading to various therapeutic effects. The exact pathways depend on the biological system being studied and the derivatives formed from this compound.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In studies, this compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings highlight its potential as a lead compound for developing new cancer therapies .

Study on Antimicrobial Activity

A study conducted on several derivatives of iodobenzoyl compounds found that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The compound was particularly effective against gram-positive bacteria, indicating its potential as a new antimicrobial agent .

Anticancer Mechanisms

In a separate investigation, the effects of this compound on myeloid cancer cells were assessed. Results indicated that the compound could inhibit cell proliferation and promote apoptosis via caspase activation pathways. These findings suggest that further exploration into its structure-activity relationship could yield valuable insights into designing more potent anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(2-Iodobenzoyl)-6-methylpyridine | Iodobenzoyl at different position | Different positioning affects reactivity |

| 2-(3-Iodobenzoyl)-4-methylpyridine | Iodobenzoyl at another position | Varying substitution patterns influence properties |

| 4-(2-Iodobenzoyl)-2-methylpyridine | Different pyridine substitution | May exhibit distinct biological activities |

These comparisons highlight how structural variations can influence biological activity and reactivity, providing avenues for further research.

Propriétés

IUPAC Name |

(4-iodophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJGRDNWSHGCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.